4,10-dioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone
CAS No.: 6053-68-5
Cat. No.: VC7822944
Molecular Formula: C9H6O6
Molecular Weight: 210.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6053-68-5 |
|---|---|
| Molecular Formula | C9H6O6 |
| Molecular Weight | 210.14 g/mol |
| IUPAC Name | 4,10-dioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone |
| Standard InChI | InChI=1S/C9H6O6/c10-6-2-1-3-5(4(2)8(12)14-6)9(13)15-7(3)11/h2-5H,1H2 |
| Standard InChI Key | NLWBEORDOPDUPM-UHFFFAOYSA-N |
| SMILES | C1C2C(C3C1C(=O)OC3=O)C(=O)OC2=O |
| Canonical SMILES | C1C2C(C3C1C(=O)OC3=O)C(=O)OC2=O |
Introduction
4,10-Dioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone is a complex organic compound characterized by its unique tricyclic structure, which includes two oxygen atoms and four carbonyl groups. This compound is widely recognized for its applications in polymer chemistry and organic synthesis. It is also known by its CAS numbers 6053-68-5 and 4802-47-5.
Synthesis
The synthesis of 4,10-dioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone typically involves the cyclization of cyclopentanetetracarboxylic acid derivatives. A common method is the dehydration of 1,2,3,4-cyclopentanetetracarboxylic acid to form the dianhydride, which then undergoes further reactions to yield the desired compound.
Industrial Production
In industrial settings, the production is scaled up by optimizing reaction conditions for high yield and purity. This involves continuous dehydration of cyclopentanetetracarboxylic acid in a controlled environment, followed by purification steps like recrystallization or distillation.
Chemical Reactions
4,10-Dioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone undergoes various chemical reactions due to its reactive carbonyl groups:
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Hydrolysis: The compound can be hydrolyzed to form cyclopentanetetracarboxylic acid, typically in the presence of water or aqueous acid/base solutions.
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Substitution Reactions: It participates in nucleophilic substitution reactions with reagents like amines, alcohols, and thiols under mild to moderate temperature conditions.
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Addition Reactions: The compound undergoes addition reactions with nucleophiles such as Grignard reagents or organolithium compounds under anhydrous conditions.
Polymer Chemistry
4,10-Dioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone is used as a monomer in the synthesis of high-performance polymers and resins. Its unique structure allows for the creation of materials with enhanced mechanical and thermal properties.
Organic Synthesis
It serves as a versatile intermediate in the synthesis of complex organic molecules. The compound's reactivity makes it suitable for various synthetic pathways.
Material Science
Employed in the development of advanced materials, this compound contributes to the creation of materials with unique properties.
Biological Studies
Investigations have explored its potential use in drug delivery systems and as a building block for bioactive compounds.
Reaction Types and Conditions
| Reaction Type | Conditions | Products |
|---|---|---|
| Hydrolysis | Water or aqueous acid/base solutions | Cyclopentanetetracarboxylic acid |
| Substitution | Mild to moderate temperature with amines, alcohols, or thiols | Substituted derivatives |
| Addition | Anhydrous conditions with Grignard reagents or organolithium compounds | New polycyclic compounds |
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